5-Methoxyquinoxaline

Description

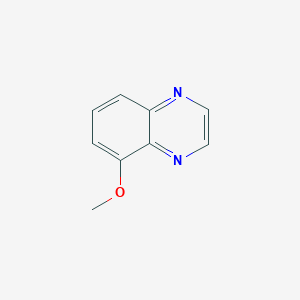

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-9(8)11-6-5-10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWMPGZCEXPDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531074 | |

| Record name | 5-Methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19506-17-3 | |

| Record name | 5-Methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 5 Methoxyquinoxaline and Its Analogs

Conventional and Contemporary Synthetic Pathways to 5-Methoxyquinoxaline Derivatives

The most fundamental and widely employed method for synthesizing the quinoxaline (B1680401) ring system is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govijirt.org For the specific synthesis of this compound, this involves the reaction of 3-methoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal.

Traditionally, this reaction is performed in solvents like ethanol (B145695) or acetic acid, often under reflux conditions. nih.gov While effective, these methods can require prolonged reaction times and high temperatures. Contemporary improvements have focused on the use of various catalysts to enhance reaction efficiency and mildness. A wide array of catalytic systems have been reported for quinoxaline synthesis in general, including both Lewis and Brønsted acids, which can be applied to the synthesis of this compound and its analogs. nih.govnih.gov

Alternative pathways to the quinoxaline core include the intramolecular cyclization of N-substituted aromatic ortho-diamines and the ring transformation of related heterocyclic systems. nih.gov Another notable contemporary method involves the oxidative cyclization of α-halo ketones with o-phenylenediamines. mdpi.com

Table 1: Overview of Selected Catalytic Systems for Quinoxaline Synthesis

| Catalyst/Reagent | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Cerium (IV) Ammonium Nitrate (B79036) (CAN) | Tap water, room temperature | Green solvent, mild conditions | nih.gov |

| Iodine | Room temperature | Efficient, mild conditions | nih.gov |

| Sulfated Polyborate | Solvent-free, 80 °C | Recyclable catalyst, high yields | ias.ac.in |

| Pyridine | Condensation-oxidation of phenacyl halides | Effective for specific precursors | nih.gov |

| Iron Catalysis | Used for pyrrolo[1,2-α]quinoxalines | Low-cost, readily available | nih.gov |

Green Chemistry Approaches in Quinoxaline and Methoxyquinoxaline Synthesis

In response to growing environmental concerns, significant research has been directed toward developing sustainable methods for quinoxaline synthesis. ijirt.org These green chemistry approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. unibo.itnih.gov

Recent advancements have demonstrated that the synthesis of quinoxalines can be achieved efficiently without the need for a catalyst. These reactions often rely on alternative energy sources or specific solvent effects to proceed. A notable example is the use of ultrasound irradiation, which can promote the oxidative cyclization of o-phenylenediamines and α-halo ketones in high yields under mild conditions. mdpi.com Another approach involves a mechanochemical-assisted synthesis using a spiral gas–solid two-phase flow method, which allows for the continuous, solvent-free, and catalyst-free synthesis of quinoxaline derivatives in minutes with yields exceeding 90%. mdpi.com

Eliminating volatile organic solvents is a primary goal of green chemistry. nih.gov Solvent-free, or solid-state, synthesis of quinoxalines has been successfully achieved through mechanochemistry, where mechanical energy (e.g., grinding or ball-milling) is used to initiate the reaction. mdpi.commdpi.com This method is highly efficient, reduces waste, and can lead to the formation of products in nearly quantitative yields. ias.ac.inscielo.br For instance, the reaction between o-phenylenediamines and 1,2-diketones can be performed under solvent-free conditions using sulfated polyborate as a recyclable catalyst. ias.ac.in

Alternatively, water has been explored as a benign solvent for quinoxaline synthesis. "On-water" synthesis, where reactants are emulsified in an aqueous medium, has been shown to accelerate reaction rates and improve yields compared to conventional solvents. digitellinc.com

Organocatalysis, the use of small organic molecules as catalysts, represents another green alternative to traditional metal-based catalysts. Various organocatalysts have been developed for the synthesis of quinoxaline derivatives. researchgate.net These catalysts are often metal-free, less toxic, and more environmentally benign. For example, a cubic Cu2O catalyst has been employed to facilitate the condensation of o-phenylenediamine (B120857) with 1,2-diketones, demonstrating high conversion and selectivity under mild conditions. researchgate.net

Table 2: Comparison of Green Synthetic Methods for Quinoxalines

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Catalyst-Free (Ultrasound) | Ethanol/NaOH, Ultrasound irradiation | Mild conditions, high yields, no catalyst needed | mdpi.com |

| Solvent-Free (Mechanochemical) | Grinding/Ball-milling, often catalyst-free | No organic solvent, high efficiency, minimal waste | mdpi.commdpi.com |

| Aqueous Media ("On-Water") | Reactants emulsified in water | Environmentally benign solvent, rate acceleration | digitellinc.com |

| Organocatalysis | Use of small organic molecule catalysts | Metal-free, lower toxicity, mild conditions | researchgate.net |

Functionalization and Derivatization of the this compound Core

Once the this compound scaffold is formed, further derivatization is often necessary to develop compounds with specific properties. This is typically achieved through substitution reactions on the heterocyclic ring system.

The quinoxaline ring is electron-deficient, which makes it susceptible to nucleophilic attack. This property is exploited in various substitution reactions to introduce new functional groups. nih.gov

A powerful modern technique for C-H functionalization of electron-deficient heterocycles is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. rsc.orgwikipedia.org This reaction allows for the direct replacement of a hydrogen atom on the aromatic ring with a carbanion. researchgate.net For VNS to be effective on a quinoxaline ring, the ring typically needs to be activated, which is commonly achieved by converting it to the corresponding quinoxaline N-oxide . The N-oxide group strongly withdraws electron density, facilitating the nucleophilic attack. This methodology allows for the introduction of a wide variety of substituents, including cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) groups, onto the quinoxaline core. rsc.org

Besides VNS, classical nucleophilic aromatic substitution (SNAr) reactions are also employed, where a good leaving group (such as a halogen) on the quinoxaline ring is displaced by a nucleophile. researchgate.netyoutube.com Furthermore, direct nucleophilic substitution of hydrogen can be achieved with potent nucleophiles like organolithium reagents, leading to the formation of 2,3-disubstituted quinoxalines. nih.gov The position of the methoxy (B1213986) group in this compound would be expected to influence the regioselectivity of these substitution reactions through its electronic effects.

Table 3: Methods for Substitution on the Quinoxaline Ring

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Vicarious Nucleophilic Substitution (VNS) | Direct replacement of a hydrogen atom by a carbanion. | Requires ring activation (e.g., N-oxide); versatile for C-C bond formation. | rsc.orgresearchgate.netresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen) by a nucleophile. | A classical and reliable method for functionalization. | researchgate.netyoutube.com |

| Direct Substitution with Organometallics | Reaction with strong nucleophiles like organolithium compounds. | Allows for the introduction of alkyl or aryl groups. | nih.gov |

Synthesis of Hybrid Scaffolds Incorporating this compound

The synthesis of hybrid molecules incorporating the this compound scaffold is a significant area of research, aimed at developing novel compounds with enhanced biological activities. This is often achieved by coupling the this compound moiety with other pharmacologically active heterocyclic systems. While specific literature detailing the synthesis of this compound hybrids is limited, the general strategies for creating quinoxaline-based hybrids can be applied. These strategies often involve multi-step reactions, including condensation, cyclization, and click chemistry.

One common approach involves the initial synthesis of a functionalized this compound derivative, which can then be linked to another molecular scaffold. For instance, a this compound core could be derivatized to introduce a reactive group, such as an azide (B81097) or an alkyne, which can then undergo a 1,3-dipolar cycloaddition reaction (a "click" reaction) with a complementary functionalized heterocyclic compound, such as a triazole. This method is widely used for creating quinoxaline-triazole hybrids. nih.govnih.gov

Another strategy involves the condensation of a this compound derivative with another molecule. For example, a hydrazinyl-substituted this compound could be reacted with an isatin (B1672199) derivative to form an isatin-quinoxaline hybrid. nih.gov The synthesis of 2-methoxyquinoxaline (B3065361) derivatives has been reported as part of structure-activity relationship studies, suggesting that similar methodologies could be adapted for this compound. nih.gov

The following table outlines representative examples of synthetic strategies for analogous quinoxaline-based hybrid scaffolds.

| Hybrid Scaffold Type | Starting Quinoxaline Derivative | Reagent/Second Scaffold | Reaction Type | Reference |

| Quinoxaline-Triazole | N1-propargyl-quinoxalin-2-one | Various azides | Click Reaction | nih.gov |

| Tetrazoloquinoxaline-Triazole | 1-(prop-2-yn-1-yl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | Aryl azides | 1,3-Dipolar Cycloaddition | nih.gov |

| Isatin-Quinoxaline | 2-chloro-3-hydrazinylquinoxaline | Isatin | Condensation | nih.gov |

| Quinoxaline-Sulfonohydrazide | 2,3-dihydrazineylquinoxaline | Arylsulfonyl chlorides | Nucleophilic Substitution | tandfonline.com |

Reaction Mechanisms and Kinetics in this compound Synthesis

The synthesis of quinoxalines, including this compound, predominantly proceeds through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction mechanism for this transformation is a well-established acid-catalyzed process.

The generally accepted mechanism involves the following key steps:

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound to form a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form an imine.

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the second carbonyl carbon, leading to a cyclic intermediate.

Final Dehydration: A final dehydration step results in the formation of the aromatic quinoxaline ring.

The reaction is typically catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack. nih.gov

For example, a study on the mechanochemical synthesis of 2,3-diphenylquinoxaline (B159395) found that the reaction follows an A4 kinetic model. This model describes a two-dimensional diffusion-controlled product growth process that follows decelerated nucleation. Such studies highlight that the reaction kinetics can be influenced by factors such as the physical state of the reactants and the reaction conditions (e.g., solvent-free vs. solution-based).

The presence of the methoxy group at the 5-position of the o-phenylenediamine precursor is expected to influence the reaction kinetics. The methoxy group is an electron-donating group, which increases the nucleophilicity of the amino groups. This could potentially increase the rate of the initial nucleophilic attack on the dicarbonyl compound. However, steric effects from the methoxy group could also play a role. Without specific kinetic data for this compound synthesis, these remain as plausible hypotheses based on general organic chemistry principles.

Further research, including computational modeling and experimental kinetic studies, would be necessary to fully elucidate the specific reaction mechanism and kinetics for the synthesis of this compound and its derivatives.

Medicinal Chemistry and Pharmacological Investigations of 5 Methoxyquinoxaline Derivatives

Antineoplastic and Anticancer Research

Quinoxaline (B1680401) derivatives have demonstrated considerable potential as anticancer agents, with activities reported against a range of cancer types including liver carcinoma, brain tumors, leukemia, and melanoma. lsmu.lt The introduction of a methoxy (B1213986) group at the 5-position of the quinoxaline ring has been a key strategy in the development of potent antineoplastic compounds.

Modulation of Histone Deacetylases (HDACs) by 5-Methoxyquinoxaline Analogs

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is frequently observed in cancer. nih.gov Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs. nih.govnih.gov Research has shown that certain quinoxaline derivatives can act as HDAC inhibitors. For instance, a series of 2-methoxy quinoxaline derivatives were designed and synthesized, showing promising HDAC inhibitory activities. nih.gov While this study focused on 2-methoxy substitution, it highlights the potential of methoxy-substituted quinoxalines in modulating HDAC activity. The exploration of this compound analogs as specific HDAC inhibitors is an area of growing interest. The substitution with methoxy groups has been noted to play a crucial role in the anticancer activity of various known anticancer agents. researchgate.net

Studies on Cytotoxic Effects and Apoptosis Induction Pathways

This compound derivatives have been investigated for their ability to induce cytotoxicity and trigger apoptosis in cancer cells. Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. nih.govplos.org

One of the mechanisms by which these compounds exert their cytotoxic effects is through the induction of the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress and converges on the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic process. nih.govresearchgate.net For example, a novel quinoxaline-containing peptide was found to induce apoptosis in cancer cells by modulating autophagy. nih.gov Furthermore, studies on other methoxy-containing compounds have demonstrated their ability to downregulate the anti-apoptotic protein Bcl-2, a key regulator of the mitochondrial apoptotic pathway. researchgate.net A quinoxaline-based derivative has been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer cells, ultimately leading to apoptosis. nih.gov

The cytotoxic effects of various quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. nih.govresearchgate.net The presence and position of the methoxy group can significantly influence the cytotoxic potency of these compounds.

Inhibition of Receptor Tyrosine Kinases

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cellular signaling pathways that govern cell proliferation, survival, and migration. ekb.eg Dysregulation of RTK signaling is a common feature of many cancers, making them attractive targets for anticancer drug development. semanticscholar.org

Anilinoquinazoline derivatives are a well-established class of RTK inhibitors. nih.gov The design of novel C-5 substituted anilinoquinazolines, based on their interaction with the ATP binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase, has led to the discovery of potent inhibitors. nih.gov While this research focused on quinazolines, the structural similarity to quinoxalines suggests that this compound could serve as a valuable scaffold for the development of novel RTK inhibitors. Bicyclic quinoxaline derivatives have been shown to effectively inhibit the platelet-derived growth factor (PDGF) receptor tyrosine kinase. ekb.eg Furthermore, quinoxalinone-containing compounds have demonstrated significant inhibitory activity against mutant forms of EGFR tyrosine kinase. mdpi.com

Structure-Activity Relationship (SAR) in Anticancer this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that the nature and position of substituents on the quinoxaline ring significantly impact their biological activity. mdpi.com

For instance, it has been observed that the presence of an electron-releasing group, such as a methoxy (OCH3) group, at certain positions is essential for the anticancer activity of some quinoxaline derivatives. mdpi.com In one study, a compound with a methoxy group demonstrated excellent activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines. mdpi.com The SAR of these derivatives indicated that the electron-releasing nature of the methoxy group was crucial for their potency. mdpi.com

The following table summarizes the anticancer activity of a selected methoxy-substituted quinoxaline derivative.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | HeLa | 0.126 | mdpi.com |

| SMMC-7721 | 0.071 | mdpi.com | |

| K562 | 0.164 | mdpi.com |

Antimicrobial and Anti-Infective Applications

In addition to their anticancer properties, quinoxaline derivatives have garnered significant attention for their broad-spectrum antimicrobial activity. researchgate.net The emergence of antibiotic-resistant bacterial strains has created an urgent need for the development of novel antibacterial agents, and this compound derivatives represent a promising class of compounds in this regard. researchgate.net

Antibacterial Activity and Mechanisms of Action

Derivatives of quinoxaline have been shown to be effective against a variety of bacterial pathogens. rsc.org For example, a study on quinoxaline derivative compounds demonstrated their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with most isolates exhibiting low minimum inhibitory concentrations (MICs). nih.gov

The mechanisms through which quinoxaline derivatives exert their antibacterial effects are multifaceted. One of the primary mechanisms involves the induction of oxidative stress and DNA damage. plos.org Quinoxaline 1,4-di-N-oxides, for instance, are known to be redox-activated DNA damaging agents. nih.gov Under anaerobic conditions, these compounds are enzymatically reduced by bacterial metabolism, leading to the generation of reactive oxygen species (ROS) and free radicals that can cause DNA strand breaks. plos.orgnih.gov

Furthermore, these compounds can disrupt the integrity of the bacterial cell wall and cell membrane. nih.gov This disruption leads to the leakage of intracellular components and ultimately results in bacterial cell death. youtube.com Another proposed mechanism of action is the inhibition of essential bacterial enzymes, such as those involved in folic acid metabolism, which is necessary for DNA synthesis. youtube.com The inhibition of ATPase function and the disruption of membrane function have also been identified as potential antibacterial mechanisms. fip.org

The following table provides an overview of the antibacterial activity of a quinoxaline derivative against MRSA.

| Antibacterial Agent | MIC Range (µg/mL) | Percentage of Isolates | Reference |

| Quinoxaline Derivative | 2 | 20% | nih.gov |

| 4 | 56.7% | nih.gov | |

| Vancomycin | ≤2 | 23.3% | nih.gov |

| 4 | 63.3% | nih.gov |

Antifungal Properties and Efficacy

Quinoxaline derivatives have emerged as a promising class of compounds in the search for novel antifungal agents. Research has demonstrated that specific substitutions on the quinoxaline ring system can lead to significant fungicidal activity.

A series of novel quinoxaline derivatives were synthesized and evaluated for their in vitro antifungal activity against a panel of common phytopathogenic fungi. Among the tested compounds, certain derivatives displayed potent, broad-spectrum fungicidal effects, in some cases exceeding the efficacy of commercially available fungicides. For instance, compounds 5j and 5t exhibited remarkable activity against Rhizoctonia solani, a pathogen responsible for rice sheath blight, with EC₅₀ values of 8.54 μg/mL and 12.01 μg/mL, respectively. nih.govelifesciences.org These values are notably superior to that of the commercial fungicide azoxystrobin (B1666510) (EC₅₀ = 26.17 μg/mL). nih.govelifesciences.org

Further in vivo bioassays confirmed the potential of these derivatives. Compound 5j , when applied at a concentration of 200 μg/mL, demonstrated a 93.3% control efficacy against rice sheath blight on detached leaves, significantly outperforming carbendazim's 55.43% efficacy at the same concentration. nih.gov At 500 μg/mL, compound 5j achieved 100% control of the infection. nih.gov

Another study highlighted the antifungal potential of imidazo[1,2-a]quinoxaline (B3349733) derivatives. Compounds 5c and 5f from this series showed potent inhibitory effects against Valsa mali and Fusarium solani, with EC₅₀ values of 5.6 μg/mL and 5.1 μg/mL, respectively. nih.gov The mechanism of action for this class of compounds is believed to involve the disruption of hyphal differentiation and spore germination. nih.gov

Additionally, certain quinoxaline 1,4-di-N-oxide derivatives have been investigated for their antifungal properties. Compound 4e , a 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide, demonstrated a potent minimum inhibitory concentration (MIC) of 0.24 μg/ml against Aspergillus fumigatus. jst.go.jp

Table 1: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Target Fungi | EC₅₀ (μg/mL) | Reference Fungicide | EC₅₀ (μg/mL) |

|---|---|---|---|---|

| 5j | Rhizoctonia solani | 8.54 | Azoxystrobin | 26.17 |

| 5t | Rhizoctonia solani | 12.01 | Azoxystrobin | 26.17 |

| 5c | Valsa mali | 5.6 | - | - |

| 5f | Fusarium solani | 5.1 | - | - |

| Compound | Target Fungi | MIC (μg/mL) |

| 4e | Aspergillus fumigatus | 0.24 |

Antiviral Potency and Inhibition Profiles

The quinoxaline scaffold has been identified as a valuable pharmacophore in the development of antiviral agents. Derivatives of quinoxaline have demonstrated inhibitory activity against a range of DNA and RNA viruses.

In a notable study, several novel quinoxaline derivatives were synthesized and evaluated for their antiviral activity against human cytomegalovirus (HCMV). Two compounds, 4 and 8 , exhibited potent anti-HCMV activity with EC₅₀ values of less than 0.05 µM, which is more potent than the standard drug ganciclovir (B1264) (EC₅₀ = 0.059 µM). researchgate.net The structure-activity relationship of these compounds indicated that a dimethylquinoxalinyl methylene (B1212753) nucleus and a lipophilic ester function were key features for their antiviral efficacy. researchgate.net

Furthermore, research into the antiviral effects of 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMUdR), a compound bearing a methoxy group, revealed selective inhibitory action against herpes simplex virus type 1 (HSV-1) at concentrations of 2 to 4 µg/ml. nih.gov Interestingly, MMUdR did not show significant activity against other herpesviruses or vaccinia virus at concentrations up to 128 µg/ml. nih.gov This suggests that the mechanism of action of MMUdR is distinct from other nucleoside analogues like idoxuridine (B1674378) and cytarabine. nih.gov The antiviral index for MMUdR was found to be greater than 250, indicating a high degree of selectivity. nih.gov

Other studies have explored the broader antiviral potential of quinoxaline derivatives. For instance, certain compounds have been synthesized and tested against vesicular stomatitis virus (VSV), a member of the Rhabdoviridae family. researchgate.net While some derivatives showed modest activity, the presence of a thiourea (B124793) moiety was identified as potentially important for antiviral action. researchgate.net

Table 2: Antiviral Activity of Selected Quinoxaline and Related Derivatives

| Compound | Target Virus | EC₅₀ (µM) | Reference Drug | EC₅₀ (µM) |

|---|---|---|---|---|

| 4 | Human Cytomegalovirus (HCMV) | <0.05 | Ganciclovir | 0.059 |

| 8 | Human Cytomegalovirus (HCMV) | <0.05 | Ganciclovir | 0.059 |

| Compound | Target Virus | Inhibitory Concentration (µg/mL) |

| 5-methoxymethyl-2'-deoxyuridine (MMUdR) | Herpes Simplex Virus Type 1 (HSV-1) | 2-4 |

Antiprotozoal and Antiparasitic Activities

The quinoxaline core structure has been investigated for its potential in developing new treatments for protozoal and parasitic infections. While specific research on this compound derivatives is limited in this area, studies on broader quinoxaline analogues, particularly quinoxaline di-N-oxides, have shown promising results against various parasites.

A recent study explored the dual antitubercular and antileishmanial profiles of quinoxaline di-N-oxides containing an amino acidic side chain. nih.gov Several of these compounds were tested against promastigote forms of Leishmania amazonensis and Leishmania donovani. nih.gov Four compounds (4e , 4m , 4n , and 6 ) demonstrated in vitro activity against L. amazonensis comparable to the reference drug miltefosine, with IC₅₀ values in the range of 20–97 μM. nih.gov However, it was noted that compound 4e exhibited high toxicity to macrophages. nih.gov

Another investigation focused on the antiprotozoal activity of n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. The results highlighted the potential of these compounds as broad-spectrum antiparasitic agents, with some derivatives showing IC₅₀ values superior to the reference drug metronidazole. nih.gov

While these studies underscore the potential of the quinoxaline scaffold in antiparasitic drug discovery, further research is needed to specifically elucidate the role and efficacy of the 5-methoxy substitution on this activity.

Table 3: Antileishmanial Activity of Selected Quinoxaline di-N-Oxide Derivatives

| Compound | Target Parasite | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

|---|---|---|---|---|

| 4e | Leishmania amazonensis | 20-97 | Miltefosine | 47.9 |

| 4m | Leishmania amazonensis | 20-97 | Miltefosine | 47.9 |

| 4n | Leishmania amazonensis | 20-97 | Miltefosine | 47.9 |

| 6 | Leishmania amazonensis | 20-97 | Miltefosine | 47.9 |

Antitubercular Research

Quinoxaline and its derivatives, particularly quinoxaline 1,4-di-N-oxides, have garnered significant attention as potential therapeutic agents against Mycobacterium tuberculosis. The structural versatility of the quinoxaline ring allows for modifications that can enhance antimycobacterial potency.

In a study evaluating 24 quinoxaline derivatives, five compounds demonstrated significant activity with MIC values less than 3.1 µM and IC₅₀ values below 1.5 µM in primary screenings. scienceopen.com Compounds 18 and 21 were particularly noteworthy, with MIC values of 1.6 µM and IC₅₀ values of 1.0 µM and 0.5 µM, respectively. scienceopen.com These compounds also showed potent activity against three drug-resistant strains of M. tuberculosis. scienceopen.com Furthermore, they exhibited intracellular activity in infected macrophages, indicating their potential to target the bacteria within host cells. scienceopen.com

The hybridization of the quinoxaline 1,4-di-N-oxide scaffold with other pharmacophores, such as fluoroquinolones and chalcones, has also been explored. researchgate.net Fluoroquinolone-hybridized derivatives showed promising results, with four of the five most potent compounds in one study being fluoroquinolone analogs, with MIC values ranging from 1.6 to 3.1 µM. researchgate.net Structure-activity relationship studies suggest that the presence of an electron-withdrawing group, such as a halogen, at the C6 or C7 position of the quinoxaline ring enhances antitubercular activity. researchgate.net

Another study focused on esters of quinoxaline 1,4-di-N-oxide and found that several methyl and ethyl ester derivatives displayed good anti-M. tuberculosis activity. Specifically, compounds T-007 and T-011 exhibited MIC values of 0.14 and 0.10 µg/mL, respectively, which are comparable to the first-line anti-TB drug isoniazid (B1672263) (MIC = 0.12 µg/mL).

Table 4: Antitubercular Activity of Selected Quinoxaline Derivatives

| Compound | Target | MIC (µM) | IC₅₀ (µM) |

|---|---|---|---|

| 18 | M. tuberculosis H₃₇Rv | 1.6 | 1.0 |

| 21 | M. tuberculosis H₃₇Rv | - | 0.5 |

| Compound | Target | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| T-007 | M. tuberculosis H₃₇Rv | 0.14 | Isoniazid | 0.12 |

| T-011 | M. tuberculosis H₃₇Rv | 0.10 | Isoniazid | 0.12 |

Neuropharmacological Research and Central Nervous System Activity

The neuropharmacological properties of quinoxaline derivatives have been an area of active investigation, with particular focus on their interactions with key receptors in the central nervous system.

Ligand Interactions with Melatonin (B1676174) Receptors

The structural similarity between the 5-methoxy-N-acetyltryptamine backbone of melatonin and potential this compound analogues has spurred research into the latter as ligands for melatonin receptors (MT1 and MT2). The quinoxaline ring is considered a bioisostere of the indole (B1671886) nucleus of melatonin.

Early structure-activity relationship (SAR) studies of melatonin and its analogues have established that the 5-methoxy group is a crucial component for high-affinity receptor binding, although not strictly essential for biological activity. nih.gov This methoxy group is known to form a hydrogen bond with a specific binding site within the melatonin receptor. nih.gov

Based on this, researchers have designed and synthesized novel quinoxaline derivatives as potential melatonin receptor ligands. The rationale involves replacing the indole core of melatonin with a quinoxaline ring while maintaining the key pharmacophoric elements: a methoxy group and an N-acetylamino side chain. nih.gov The spatial relationship between these two groups is a critical factor in determining binding affinity. nih.gov

In the design of these novel ligands, the placement of the methoxy group on the quinoxaline scaffold is of particular interest. One approach has been to position the methoxy group at the 6-position of the quinoxaline ring, which is analogous to the 5-position in melatonin's indole ring. nih.gov Another strategy has explored moving the methoxy group to the 2-position, adjacent to the N-acylamido side chain, to investigate the impact on receptor binding. nih.gov

While the synthesis and preliminary evaluation of these quinoxaline-based melatonin analogues have been reported, detailed binding affinity and functional activity data for specific this compound derivatives are still emerging.

5-HT₃ Receptor Antagonism and Anxiolytic-like Effects

Quinoxaline derivatives have been identified as a novel class of 5-HT₃ receptor antagonists. The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and anxiety. Antagonism of this receptor is a well-established therapeutic strategy for the management of nausea and vomiting, and it has also been explored for its potential anxiolytic effects.

A study on the pharmacological profile of five quinoxaline derivatives demonstrated their ability to antagonize the effects of the selective 5-HT₃ receptor agonist 2-methyl-5-HT. One of these derivatives, VC-605 , was found to be approximately three orders of magnitude more potent than the established 5-HT₃ antagonist ondansetron (B39145) in the guinea-pig ileum preparation.

In vivo studies have further supported the potential of quinoxaline derivatives as antiemetic and anxiolytic agents. Certain derivatives, notably VC-501 and VC-603 , were effective in preventing retching and vomiting induced by both 2-methyl-5-HT and cisplatin (B142131) in ferrets. Additionally, these compounds were shown to enhance the gastric emptying of solids in rats.

The anxiolytic-like effects of 5-HT₃ receptor antagonists have been investigated in various animal models. One quinoxalin-2-carboxamide compound, referred to as 5-HT3 antagonist 5 , has been shown to decrease the duration of immobility in the forced swim test in mice, an effect indicative of antidepressant-like activity. This compound exhibited 5-HT₃ receptor antagonism with a pA₂ value of 5 against 2-methyl-5-HT.

The development of potent and selective quinoxaline-based 5-HT₃ receptor antagonists represents a promising avenue for the discovery of new therapeutic agents for anxiety and other CNS disorders.

Table 5: 5-HT₃ Receptor Antagonist Activity of Selected Quinoxaline Derivatives

| Compound | Preparation | Agonist | Potency vs. Ondansetron |

|---|

| VC-605 | Guinea-pig ileum | 2-methyl-5-HT | ~1000x more potent |

| Compound | Test | Effect |

| 5-HT3 antagonist 5 | Forced Swim Test (mice) | Decreased immobility |

Antidepressant-like Activities of this compound Derivatives

The quinoxaline scaffold has been identified as a promising framework for the development of novel therapeutic agents targeting central nervous system disorders, including depression. Research has indicated that certain methoxyquinoxaline derivatives exhibit significant antidepressant-like properties, primarily through their interaction with the serotonergic system.

One notable derivative, N-(benzo[d]thiazol-2-yl)-3-methoxyquinoxaline-2-carboxamide, has been investigated for its potent antagonism of the 5-HT3 receptor. nih.gov In preclinical studies, this compound demonstrated the ability to reduce depressive-like behavior in mice. nih.gov The mechanism of action is thought to be linked to its antioxidant properties and its ability to modulate the stress response. Chronic administration of this derivative was found to mitigate depressive behaviors and oxidative stress induced by chronic unpredictable stress protocols. nih.gov This was evidenced by an increase in the activity of antioxidant enzymes and a reduction in corticosterone (B1669441) levels, suggesting that its antidepressant effect may stem from a combination of 5-HT3 receptor antagonism and potent antioxidant activity. nih.gov

The development of 5-HT3 receptor antagonists is a recognized strategy in the search for new antidepressants. For instance, the quinoxaline derivative (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a) has also shown antidepressant-like effects in rodent models by acting as a novel 5-HT3 receptor antagonist. nih.gov This compound was shown to potentiate 5-hydroxytryptophan (B29612) (5-HTP) induced head-twitch responses in mice and antagonize reserpine-induced hypothermia, further confirming its interaction with the serotonergic system. nih.gov These findings highlight the potential of the quinoxaline core, including methoxy-substituted derivatives, in designing new treatments for depression. nih.govnih.gov

| Compound | Mechanism of Action | Observed Antidepressant-like Effects | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-3-methoxyquinoxaline-2-carboxamide | Potent 5-HT3 receptor antagonist; Antioxidant | Reduced depressive-like behavior in mice; Increased antioxidant enzyme activity; Reduced corticosterone levels. | nih.gov |

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | 5-HT3 receptor antagonist | Reduced immobility in forced swim test; Potentiated 5-HTP induced head twitches; Antagonized reserpine-induced hypothermia. | nih.gov |

Other Biological Activities of this compound Derivatives

Beyond their impact on the central nervous system, derivatives of the this compound scaffold have been explored for a range of other pharmacological activities. The versatile structure of quinoxaline allows for modifications that yield compounds with significant potential in treating inflammatory conditions and disorders related to kinase activity. nih.govmdpi.com

Quinoxaline derivatives are recognized for their significant anti-inflammatory properties. nih.gov These compounds often exert their effects by inhibiting various inflammatory modulators, such as cyclooxygenase (COX), cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38 mitogen-activated protein kinase (p38α MAPK). nih.gov

Several studies have synthesized and evaluated novel quinoxaline derivatives, demonstrating potent anti-inflammatory and analgesic activities. nih.govresearchgate.net For example, a series of substituted quinoxaline and furo[2,3-b]quinoxaline (B11915687) derivatives were tested, with some compounds showing strong anti-inflammatory activity in chronic inflammatory models, comparable to the standard drug indomethacin. nih.gov In another study, certain quinoxaline derivatives displayed high in-vitro anti-inflammatory activity by inhibiting protein denaturation, with efficacy comparable to diclofenac (B195802) sodium. researchgate.net The aminoalcohol-based quinoxaline small molecules DEQX and OAQX have also been shown to reduce leukocyte migration and decrease levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

| Compound Series/Name | Model/Assay | Key Anti-inflammatory Findings | Reference |

|---|---|---|---|

| Substituted quinoxalines (e.g., 5a) | Chronic inflammatory models in rats | Compound 5a was equipotent to indometacin in anti-inflammatory activity. | nih.gov |

| Substituted quinoxalines (e.g., 4a, 4d) | Carrageenan-induced rat paw edema | Compounds 4a and 4d showed high activity (83.61% and 82.92% inhibition), comparable to diclofenac sodium (82.65%). | researchgate.net |

| DEQX and OAQX | In vivo inflammation models | Acted on leukocyte migration and decreased levels of IL-1β and TNF-α. | nih.gov |

The inhibition of protein kinases is a crucial strategy in the development of treatments for diseases like cancer and inflammatory disorders. nih.gov Non-Receptor Tyrosine Kinases (non-RTKs) are cytosolic enzymes that play a vital role in signal transduction and are implicated in the growth of malignancies and inflammatory responses. tcichemicals.com The quinoxaline scaffold has proven to be a valuable template for designing inhibitors of these kinases.

One specific quinoxaline derivative, 4-Chlorotetrazolo[1,5-a]quinoxaline, has been shown to inhibit the activation of Spleen Tyrosine Kinase (Syk), a key non-RTK in the signaling pathways of mast cells. nih.gov By inhibiting the phosphorylation of Syk, this compound effectively suppressed mast cell degranulation and the secretion of pro-inflammatory cytokines, demonstrating its potential for treating mast cell-mediated allergic diseases. nih.gov

Furthermore, research into novel pyrrolo[3,2-b]quinoxaline derivatives has led to the development of type II kinase inhibitors with a broad spectrum of activity. nih.gov These compounds were found to inhibit numerous kinases, a significant portion of which were serine/threonine-specific protein kinases from the CMGC family (including CDK, MAPK, GSK3, and CLK kinases), which are non-receptor kinases involved in critical cellular processes. nih.gov

| Compound | Target Kinase Family | Biological Effect | Reference |

|---|---|---|---|

| 4-Chlorotetrazolo[1,5-a]quinoxaline | Syk (Spleen Tyrosine Kinase) | Inhibited activating phosphorylation of Syk, suppressing mast cell degranulation and cytokine secretion. | nih.gov |

| Pyrrolo[3,2-b]quinoxaline derivatives (8a, 8b) | Broad spectrum, including CMGC family (CDK, MAPK, etc.) | Inhibited a wide range of serine/threonine and tyrosine kinases, showing anti-proliferative activity against cancer cell lines. | nih.gov |

Advanced Pharmacological Profiling and Target Identification

Identifying the specific molecular targets and understanding the mechanism of action are critical steps in the development of new therapeutic agents. For quinoxaline derivatives, advanced pharmacological profiling techniques are being employed to move beyond initial activity screening and to fully characterize their biological effects.

A key approach in this area is chemical proteomics, which allows for an unbiased assessment of a compound's binding partners within a complex biological system. nih.gov This technology has been effectively used to determine the global target profile of novel quinoxaline-based kinase inhibitors. By understanding the full spectrum of kinases that a compound interacts with, researchers can better predict its efficacy, potential off-target effects, and opportunities for new clinical applications. nih.gov This systems biology approach provides a comprehensive view of the drug's mode of action, which is essential for developing more personalized and effective treatments. nih.gov These methods help to elucidate why certain compounds show high efficacy in specific disease models, such as the sensitivity of leukemia cell lines to particular quinoxaline-based kinase inhibitors. nih.gov

Computational and Theoretical Investigations of 5 Methoxyquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. This method is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic excitations from the ground state to various excited states. For 5-Methoxyquinoxaline, TD-DFT calculations could elucidate the nature of its electronic transitions and help interpret experimental spectroscopic data. Despite its utility, specific TD-DFT studies detailing the electronic excitation energies and absorption spectra of this compound are not prominently featured in existing literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For quinoxaline (B1680401) derivatives, the HOMO-LUMO gap is a key parameter investigated to understand their electronic behavior. However, specific published data detailing the calculated HOMO and LUMO energies and the corresponding energy gap for this compound are limited. A theoretical study on a related methoxy-substituted substrate in the context of a Pictet-Spengler reaction reported a LUMO-HOMO energy difference of 7.93 eV.

Table 1: Frontier Molecular Orbital Energy Data

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | Data not available | Data not available | Data not available |

Note: Specific computational data for this compound is not available in the reviewed literature.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with other molecules.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are often used to study complex systems, including the adsorption of molecules onto surfaces. For this compound, MC simulations could be employed to investigate its adsorption behavior on various materials, which is relevant for applications such as corrosion inhibition or catalysis. Such simulations could predict adsorption energies, preferred binding sites, and the orientation of the molecule on a surface. At present, there is a lack of specific research articles applying Monte Carlo simulations to study the adsorption phenomena of this compound.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules by solving Newton's equations of motion for a system of interacting atoms. MD simulations can be used to explore the conformational landscape of a flexible molecule like this compound, identifying its stable conformers and the energy barriers between them. This information is crucial for understanding its biological activity and physical properties. A thorough review of the scientific literature indicates that specific molecular dynamics simulation studies focused on the conformational analysis of this compound have not been published.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. nih.gov For quinoxaline derivatives, these models are instrumental in designing new potent agents by predicting their efficacy prior to chemical synthesis.

QSAR models for various quinoxaline derivatives have successfully identified key molecular descriptors that govern their biological activity. For instance, in a 2D-QSAR study of quinoxaline derivatives as anticancer agents against triple-negative breast cancer, several descriptors were found to be critical for activity. nih.gov These included energy dispersive, molecular force field, and dipole-related parameters, suggesting that both the electronic and steric profile of the molecule are significant. nih.gov The statistical robustness of these models, often indicated by high regression coefficient values (e.g., r² > 0.7), validates their predictive power. nih.gov

Similarly, QSAR analyses on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as human histamine (B1213489) H4 receptor ligands have highlighted the importance of different types of descriptors. nih.gov These studies identified path/walk Randic shape indices, topological charge indices, and 2D-autocorrelation descriptors as being crucial for explaining the binding affinity to the receptor. nih.gov Such findings demonstrate that molecular shape, size, and the distribution of electronic properties are fundamental to the ligand-receptor interaction.

The overarching goal of these studies is to create predictive models that can guide the structural modification of lead compounds, such as this compound, to enhance their desired activities. By understanding the contribution of various molecular fragments and properties, researchers can rationally design derivatives with improved potency and selectivity. researchgate.net

Table 1: Key Molecular Descriptors in QSAR Studies of Quinoxaline Derivatives

| Descriptor Type | Specific Descriptor Example | Significance in Model | Reference |

| Electronic | Zcomp Dipole | Relates to the molecule's overall polarity and interaction with polar residues in a binding site. | nih.gov |

| Topological | Path/walk 4-Randic shape index (PW4) | Describes molecular branching and shape, influencing steric fit with the receptor. | nih.gov |

| Physicochemical | Most hydrophobic hydrophilic distance (XA) | Pertains to the spatial separation of hydrophobic and hydrophilic regions, affecting membrane permeability and target binding. | nih.gov |

| Quantum Chemical | Topological charges (e.g., GGI9, JGI2) | Quantifies the electronic distribution across the molecule, which is critical for electrostatic interactions. | nih.gov |

| Steric/3D | MMFF_6 (Molecular Force Field) | Represents steric energy components, indicating favorable or unfavorable conformations for activity. | nih.gov |

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, allowing for the detailed analysis of ligand-receptor interactions. ijpsr.com This method has been extensively applied to quinoxaline derivatives to elucidate their mechanism of action against various biological targets. nih.govresearchgate.net These studies are crucial for understanding the structural basis of their activity and for guiding structure-based drug design.

Derivatives of the quinoxaline scaffold have been docked into the active sites of numerous protein targets implicated in cancer and other diseases. Notable examples include the Epidermal Growth Factor Receptor (EGFR), the β-tubulin protein, and dual PI3K/mTOR kinases. nih.govijpsr.comnih.gov Docking studies of quinoxaline derivatives designed as EGFR inhibitors, for instance, have identified specific compounds that achieve an optimal binding position within the receptor's active site. nih.gov

The analysis of the docked poses reveals the specific molecular interactions responsible for binding affinity and stability. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and key amino acid residues in the receptor's active site.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and hydrophobic pockets of the receptor.

Pi-Interactions: Including π-π stacking or π-cation interactions involving the aromatic quinoxaline ring system and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

Table 2: Examples of Ligand-Receptor Interactions for Quinoxaline Derivatives

| Protein Target | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

| EGFR | (Specific residues vary with derivative) | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| β-tubulin | (Specific residues vary with derivative) | Hydrogen Bonding, Pi-Pi Stacking | nih.gov |

| PI3Kγ / mTOR | (Specific residues vary with derivative) | Hydrogen Bonding, Electrostatic Interactions | ijpsr.comresearchgate.net |

| 5-HT3A Receptor | (Specific residues vary with derivative) | Orthosteric Binding Site Interactions | nih.gov |

Prediction of Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic and spectroscopic properties of molecules like this compound. researchgate.net These theoretical investigations provide deep insights into molecular structure, stability, reactivity, and the interpretation of experimental spectra. researchgate.net

Electronic Properties: Key electronic properties are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the electron-donating methoxy (B1213986) group is expected to influence the energy levels of these orbitals compared to the unsubstituted quinoxaline core.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is crucial for understanding intermolecular interactions. researchgate.netresearchgate.net

Table 3: Predicted Electronic Properties of Quinoxaline Scaffolds

| Property | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Correlates with the capacity to donate an electron (ionization potential). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the capacity to accept an electron (electron affinity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and optical properties. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and non-covalent interactions. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field | Relates to the molecule's response to external fields and contributes to non-linear optical (NLO) properties. |

Spectroscopic Properties: Theoretical calculations can accurately predict various spectroscopic data, aiding in the structural characterization of novel compounds.

Vibrational Spectroscopy (FT-IR, FT-Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net The resulting theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as C-H stretching, C=N stretching, and aromatic ring vibrations. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values serve as a valuable reference for interpreting experimental NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions, predicting the absorption wavelengths (λmax) and oscillator strengths. researchgate.neteurjchem.com This allows for the assignment of observed peaks in the UV-Vis spectrum to specific electronic transitions, often of the π → π* or n → π* type, within the quinoxaline chromophore.

These computational approaches provide a comprehensive understanding of the intrinsic properties of this compound at the molecular level, complementing and guiding experimental research.

Applications of 5 Methoxyquinoxaline in Materials Science and Industrial Research

Development of Organic Semiconductors

The quinoxaline (B1680401) scaffold is recognized as a valuable component in the design of organic semiconductors due to its electron-accepting nature. This property is crucial for creating donor-acceptor type materials that facilitate charge transport, a fundamental process in semiconductor devices. Literature on quinoxaline-based polymers and small molecules highlights their potential in applications such as organic field-effect transistors (OFETs) and organic solar cells. Despite this, specific research detailing the synthesis, characterization, and performance of 5-Methoxyquinoxaline as a primary component in organic semiconductors is not readily found.

Design of Organic Dyes and Luminescent Materials

Quinoxaline derivatives are widely investigated for their applications as organic dyes and in the development of luminescent materials, particularly for organic light-emitting diodes (OLEDs). Their rigid, planar structure and tunable electronic properties allow for the creation of materials with specific absorption and emission characteristics. Research in this area often focuses on creating molecules with high quantum yields and specific emission colors. While the general class of quinoxalines is promising, dedicated studies on the luminescent properties and dye applications of this compound are not prominent in the current scientific literature.

Corrosion Inhibition Studies Involving Methoxyquinoxaline Compounds

The field of corrosion science has seen the application of various nitrogen-containing heterocyclic compounds, including quinoxaline derivatives, as effective corrosion inhibitors for metals in acidic environments. These compounds typically function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. Studies in this domain often explore how different functional groups on the quinoxaline ring influence inhibition efficiency. Although the potential of quinoxaline-based compounds is well-documented, specific and detailed research on the corrosion inhibition performance of this compound is limited.

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis provides a detailed fingerprint of the 5-Methoxyquinoxaline molecule, confirming its identity and structural integrity through the interaction of its atoms and bonds with electromagnetic radiation.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known values for the parent quinoxaline (B1680401) ring and the electronic effects of the methoxy (B1213986) substituent.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrazine (B50134) and benzene (B151609) portions of the quinoxaline core, as well as the methoxy group protons. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the upfield region around 3.9-4.1 ppm. The protons on the pyrazine ring (H-2 and H-3) are expected to be in the most downfield region, likely between 8.5 and 9.0 ppm, appearing as doublets. The protons on the substituted benzene ring (H-6, H-7, and H-8) would exhibit a more complex splitting pattern (doublets and triplets) in the aromatic region (approximately 7.0-8.0 ppm), influenced by the electron-donating methoxy group at the C-5 position.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The methoxy carbon would produce a signal around 55-60 ppm. The carbon atoms of the quinoxaline ring would appear in the aromatic region (typically 110-160 ppm). The carbon atom directly attached to the methoxy group (C-5) would be significantly shielded. The carbons of the pyrazine ring (C-2 and C-3) would be found in the downfield portion of the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.9 - 4.1 | Singlet |

| ¹H | H-2, H-3 | ~8.5 - 9.0 | Doublet |

| ¹H | H-6, H-7, H-8 | ~7.0 - 8.0 | Multiplet |

| ¹³C | -OCH₃ | ~55 - 60 | - |

| ¹³C | Aromatic/Heteroaromatic Carbons | ~110 - 160 | - |

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands.

The presence of the aromatic quinoxaline core would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1500-1600 cm⁻¹. The methoxy group would show a characteristic C-O-C stretching band, typically a strong signal in the 1250-1000 cm⁻¹ region. Additionally, C-H bending vibrations for the substituted benzene ring would appear in the fingerprint region (below 900 cm⁻¹), providing clues about the substitution pattern.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| Aromatic C=N Stretch | ~1570 | Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1000 - 1075 | Medium |

| Aromatic C-H Out-of-Plane Bending | 750 - 900 | Strong |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₉H₈N₂O), the molecular weight is approximately 160.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, confirming the compound's identity. The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable cation at m/z 145, or the loss of a formyl radical (•CHO) resulting in a fragment at m/z 131.

Electrochemical Investigations of this compound and Derivatives

Quinoxaline derivatives have been extensively studied for their potential applications in materials science, particularly as corrosion inhibitors for metals in acidic environments. jmaterenvironsci.comresearchgate.net Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for evaluating their performance and mechanism of action.

Potentiodynamic polarization studies are used to determine the corrosion kinetics of a metal in a specific environment and the influence of an inhibitor. By scanning the potential and measuring the resulting current, parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) are determined.

In studies on various quinoxaline derivatives as inhibitors for mild steel in 1 M HCl, it has been consistently observed that these compounds function as mixed-type inhibitors. jmaterenvironsci.comresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The addition of quinoxaline derivatives causes a significant decrease in the corrosion current density (icorr) and a slight shift in the corrosion potential (Ecorr). The inhibition efficiency (IE%) increases with the concentration of the inhibitor, often reaching over 90% at concentrations around 10⁻³ M. jmaterenvironsci.comresearchgate.net This behavior is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.

Table 3: Example Potentiodynamic Polarization Data for a Quinoxaline Derivative (Q-CH3NHyQ) on Mild Steel in 1 M HCl jmaterenvironsci.com

| Concentration (M) | Ecorr (mV/SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank | -474 | 1075 | - |

| 10⁻⁶ | -480 | 403 | 62.5 |

| 10⁻⁵ | -486 | 231 | 78.5 |

| 10⁻⁴ | -491 | 109 | 89.8 |

| 10⁻³ | -499 | 58 | 94.6 |

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. The data is often presented as a Nyquist plot, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct).

For quinoxaline derivatives, EIS studies show that as the inhibitor concentration increases, the diameter of the Nyquist semicircle significantly increases. This indicates a rise in the charge transfer resistance (Rct), signifying that the inhibitor molecules are adsorbing onto the metal surface and hindering the charge transfer process associated with corrosion. jmaterenvironsci.com Concurrently, the double-layer capacitance (Cdl) values tend to decrease. This decrease is attributed to the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules, which have a lower dielectric constant, and/or an increase in the thickness of the electrical double layer. jmaterenvironsci.com The inhibition efficiency calculated from EIS data typically aligns well with the results from polarization studies. jmaterenvironsci.com

Table 4: Example Electrochemical Impedance Spectroscopy Data for a Quinoxaline Derivative (Q-CH3NHyQ) on Mild Steel in 1 M HCl jmaterenvironsci.com

| Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank | 68 | 78 | - |

| 10⁻⁶ | 170 | 65 | 60.0 |

| 10⁻⁵ | 325 | 51 | 79.0 |

| 10⁻⁴ | 650 | 39 | 89.5 |

| 10⁻³ | 1195 | 28 | 94.3 |

Preclinical Study Designs and Models

Preclinical studies for compounds like this compound and its derivatives are fundamental for evaluating their therapeutic potential and safety before any human trials. nih.gov These studies are broadly categorized into exploratory (hypothesis-generating) and confirmatory (hypothesis-testing) research. nih.gov The design of these studies involves careful consideration of experimental biases, including sample size estimation, randomization, blinding, and defining primary and secondary outcome measures to ensure the reliability of the data. nih.govnih.gov

In Vitro Biological Assays

In vitro biological assays are the initial step in characterizing the biological activity of new chemical entities. For quinoxaline derivatives, these assays are primarily focused on evaluating their potential as anticancer agents by testing their effects on various cancer cell lines. nih.govnih.gov

Researchers have synthesized and evaluated numerous quinoxaline derivatives for their cytotoxic activities against a panel of human cancer cell lines. nih.govekb.eg Commonly used cell lines include those for colon carcinoma (HCT-116), liver hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung cancer (A549). nih.govekb.eg The primary goal of these assays is to determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀), a key indicator of its potency.

Beyond general cytotoxicity, in vitro assays are also designed to investigate the specific molecular targets and mechanisms of action. Quinoxalines are often studied as potential kinase inhibitors. nih.govekb.eg Assays are conducted to measure the inhibition of specific enzymes that play a crucial role in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). ekb.eg For example, certain 3-methylquinoxaline derivatives have been evaluated specifically for their VEGFR-2 inhibitory activity. ekb.eg

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, demonstrating the structure-activity relationships (SAR) that guide further drug development.

| Compound Type | Target/Assay | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|---|

| 3-Methylquinoxaline Derivatives | VEGFR-2 Inhibition & Cytotoxicity | MCF-7 (breast), HepG2 (liver), HCT-116 (colon) | One derivative showed potent VEGFR-2 inhibition with IC₅₀ values of 3.95 nM, 3.08 nM, and 3.38 nM against MCF-7, HepG2, and HCT-116 cell lines, respectively. | ekb.eg |

| Quinoxaline-based Amides, Ureas, Thioureas | Cytotoxicity & VEGFR-2 Inhibition | HCT116 (colon), HepG2 (liver), MCF-7 (breast) | Several compounds exhibited promising activity against the tested cell lines, with one urea (B33335) derivative (VIIIc) showing potent activity against the HCT116 cell line and inducing cell cycle arrest. | nih.gov |

| Quinoxaline-EGFR Inhibitors | EGFR Inhibition & Cytotoxicity | A549 (lung), HCT-116 (colon), MCF-7 (breast) | Derivatives showed potent EGFR inhibition with low IC₅₀ values; one compound was most effective against the A549 cell line (IC₅₀ of 2.7 nM) and another against the MCF7 cell line (IC₅₀ of 2.2 nM). | ekb.eg |

| 5,7-diamino-3-phenyl-2-substituted Quinoxalines | Cytotoxicity | Panel of 60 human cancer cell lines | Benzylamino quinoxaline derivatives were the most active, exhibiting inhibitory effects on a wide range of cancer cell lines at micromolar to nanomolar concentrations. | nih.gov |

In Vivo Animal Models for Efficacy and Safety Assessment

Following promising in vitro results, preclinical evaluation proceeds to in vivo animal models to assess the efficacy and safety of a compound in a living organism. nih.gov Murine models (mice and rats) are commonly employed in drug discovery for this purpose. nih.gov

For efficacy assessment of potential anticancer agents like this compound derivatives, xenograft models are a standard approach. In these models, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. The test compound is then administered to these mice, and its ability to inhibit tumor growth is measured and compared to a control group. This provides crucial data on the compound's antitumor activity in vivo.

Safety and toxicology assessments are a critical component of in vivo studies. These are designed to identify potential toxic effects of the drug on various organs and systems. kcasbio.com Animal models are used to determine the compound's pharmacokinetic profile (how the drug is absorbed, distributed, metabolized, and excreted) and to establish a preliminary safety profile. chromatographyonline.com These studies involve administering the compound at various dose levels and monitoring the animals for any adverse effects, changes in behavior, body weight, and clinical pathology parameters.

Adherence to Good Laboratory Practice (GLP) in Preclinical Research

To ensure the quality, integrity, and reliability of nonclinical safety data submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA), pivotal preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations. kcasbio.comchromatographyonline.comallucent.com GLP is a quality system that governs the planning, performance, monitoring, recording, reporting, and archiving of nonclinical safety studies. researchgate.netrochester.edu

The core principles of GLP were established to ensure that study data is accurate, reproducible, and traceable. researchgate.net Adherence to GLP is mandatory for nonclinical safety and toxicology studies that will be used to support applications for human clinical trials. kcasbio.comrochester.edu

Key components of GLP compliance include:

Organization and Personnel: Clearly defined roles and responsibilities, and adequate training for all personnel involved in the study. allucent.com

Facilities and Equipment: Appropriate facilities and properly calibrated and maintained equipment to perform the study. allucent.com

Standard Operating Procedures (SOPs): Detailed written procedures for all routine study methods and processes to ensure consistency. allucent.com

Study Protocol: A formal document that outlines the objectives and methods for the conduct of the study. allucent.com

Quality Assurance Unit (QAU): An independent unit that monitors the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations. allucent.com

Records and Reports: Meticulous documentation of all raw data, study activities, and a final report that accurately presents the results and their interpretation. allucent.com

For a compound such as this compound, any preclinical safety and toxicology studies intended to support its progression into human trials would need to be conducted under these stringent GLP conditions. kcasbio.com This ensures that the data submitted to regulatory agencies is of high quality and can be relied upon for risk assessment. researchgate.net

Emerging Trends and Future Research Directions

Exploration of Novel 5-Methoxyquinoxaline-Based Drug Candidates

The exploration of new drug candidates based on the this compound scaffold is a burgeoning area of research. Scientists are modifying its structure to synthesize novel derivatives with a wide range of pharmacological activities. These efforts are primarily focused on developing new anticancer and antimicrobial agents.

A series of novel 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives have been synthesized and evaluated for their potential as anticancer agents. epa.gov This highlights the interest in creating complex molecules where the this compound unit is a key component. Research into quinoxaline (B1680401) derivatives has demonstrated their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, antituberculosis, antimalarial, and anti-inflammatory properties. scholarsresearchlibrary.comnih.govresearchgate.net

Specifically, new series of 2-(4,5-dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines have been synthesized and tested for their antibacterial activity. connectjournals.com In these studies, compounds featuring chlorophenyl and fluorophenyl substitutions demonstrated notable activity against various bacteria. connectjournals.com Further research has focused on synthesizing quinoxaline derivatives with ether linkages, which have then been converted into Schiff bases to explore their antimicrobial potential. nih.govresearchgate.net The table below summarizes the antibacterial activity of some synthesized 2-(4,5-dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines.

| Compound ID | Substituent (Ar) | Antibacterial Activity |

| 5a | Phenyl | Active |

| 5b | 3-Chlorophenyl | Good Activity |

| 5c | 4-Chlorophenyl | Good Activity |

| 5d | 4-Hydroxyphenyl | Active |

| 5e | 4-Methoxyphenyl | Active |

This table is based on data from the synthesis and antibacterial screening of pyrazolylquinoxalines. connectjournals.com

In the realm of oncology, new quinoxaline derivatives are being investigated as potential histone deacetylase (HDAC) inhibitors for targeting hepatocellular carcinoma. frontiersin.org One study showed that a compound with a 4-Cl benzylidene side chain exhibited the best cytotoxic activities against both HepG-2 and HuH-7 liver cancer cell lines. frontiersin.org Another area of exploration involves quinoxaline di-N-oxides, which have shown promise as antitubercular agents. plos.org

Integration of Artificial Intelligence and Machine Learning in Methoxyquinoxaline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to this compound research is a promising future direction. nih.gov AI and ML algorithms can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular properties. nih.gov These computational tools are being used for various aspects of drug design, including target prediction, virtual screening, and quantitative structure-activity relationship (QSAR) modeling. nih.gov

Machine learning models, such as Bayesian models, have been used in combination with metabolite-based pharmacophores for the discovery of drugs against Mycobacterium tuberculosis. plos.org This approach led to the identification of quinoxaline di-N-oxides as promising leads. plos.org Furthermore, machine learning is being employed to design and screen small-molecule acceptors based on quinoxaline for applications in organic solar cells, a methodology that could be adapted for drug discovery. researchgate.net Deep learning methods are also being developed to predict drug-cell signaling based on 3D drug-target structures, which can provide deeper insights into the mechanism of action of quinoxaline derivatives. interaxbiotech.com

The use of AI in drug discovery offers the potential to: